molecular formula C14H18N4 B1244669 N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine

N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine

Cat. No. B1244669
M. Wt: 242.32 g/mol
InChI Key: SMWMWPMXBMSTCX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethylideneamino)-1H-benzimidazol-2-amine is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine and its derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, azetidine-2-one derivatives of 1H-benzimidazole showed significant antibacterial activity and cytotoxic activity in vitro (Noolvi et al., 2014).

Organocatalysis

This compound is used as a hydrogen-bond catalyst for electrophilic amination of cyclic 1,3-dicarbonyl compounds, demonstrating high yields and enantioselectivities (Trillo et al., 2014).

Potential Anticancer Applications

Several studies focus on the potential anticancer applications of benzimidazole derivatives. For example, novel Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands have been synthesized and evaluated for their anticancer properties, showing promise in vitro against various cancer cell lines (Ghani & Mansour, 2011).

Corrosion Inhibition

Benzimidazole derivatives, including N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine, have been studied as corrosion inhibitors. For instance, their effectiveness in preventing corrosion of mild steel in acidic media has been demonstrated (Tang et al., 2013).

Synthesis of Chiral Derivatives

The compound is also involved in the synthesis of chiral derivatives of benzimidazole, showcasing its versatility in chemical synthesis (Lafuente et al., 2022).

Electrophilic Amination

It is used as a catalyst in electrophilic amination processes, facilitating the synthesis of diverse benzimidazole derivatives (Deng et al., 2009).

properties

Product Name

N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H18N4/c1-2-6-11(7-3-1)10-15-18-14-16-12-8-4-5-9-13(12)17-14/h4-5,8-11H,1-3,6-7H2,(H2,16,17,18)/b15-10+

InChI Key

SMWMWPMXBMSTCX-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)/C=N/NC2=NC3=CC=CC=C3N2

SMILES

C1CCC(CC1)C=NNC2=NC3=CC=CC=C3N2

Canonical SMILES

C1CCC(CC1)C=NNC2=NC3=CC=CC=C3N2

solubility

36.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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